5-(Cyclopropylmethoxy)-2-methylaniline

Purity Analysis Quality Control Synthetic Intermediate

Researchers executing published MEK inhibitor protocols require the exact 5,2-substitution isomer-positional analogs yield divergent intermediates. This compound (CAS 1369815-96-2) provides the precise regiochemistry needed for reproducible downstream coupling. - Defined 5-cyclopropylmethoxy-2-methyl substitution ensures correct binding geometry in kinase inhibitor pharmacophores - 98% purity specification supports reproducible Buchwald-Hartwig amination and amide coupling yields - Favorable drug-like properties: LogP 2.37, TPSA 35.25 Ų, suitable for CNS drug discovery programs

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
CAS No. 1369815-96-2
Cat. No. B1403335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Cyclopropylmethoxy)-2-methylaniline
CAS1369815-96-2
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)OCC2CC2)N
InChIInChI=1S/C11H15NO/c1-8-2-5-10(6-11(8)12)13-7-9-3-4-9/h2,5-6,9H,3-4,7,12H2,1H3
InChIKeyJECKHULDWWZQIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Cyclopropylmethoxy)-2-methylaniline Overview


5-(Cyclopropylmethoxy)-2-methylaniline (CAS 1369815-96-2) is a polysubstituted aniline derivative with molecular formula C11H15NO and molecular weight 177.24 g/mol . The compound features a cyclopropylmethoxy group at the 5-position and a methyl group at the 2-position of the aniline ring , with the primary amine group (-NH2) retained for further derivatization. This substitution pattern distinguishes it from other positional isomers and cyclopropyl-containing anilines. The compound is commercially available from multiple vendors at purity specifications of 95%+ to 98% and serves primarily as a synthetic intermediate or building block in pharmaceutical research and organic synthesis .

Regioisomer-specific building block for synthetic route fidelity
Multiple vendor purity specifications support procurement flexibility
Cyclopropylmethoxy aniline motif for kinase-targeted scaffold research

5-(Cyclopropylmethoxy)-2-methylaniline Isomer Specificity


Cyclopropylmethoxy-substituted aniline derivatives are not functionally interchangeable despite sharing the same molecular formula (C11H15NO) and molecular weight (177.24 g/mol). The specific positioning of the cyclopropylmethoxy group (5-position) and methyl group (2-position) relative to the primary amine creates a unique steric and electronic environment that determines reactivity in downstream coupling reactions and, when incorporated into final pharmacophores, influences target binding geometry [1]. Substituting a 5,2-substituted isomer for a 4,3- or 3,5-substituted analog will produce structurally distinct intermediates that diverge in subsequent synthetic steps and may yield different final compounds. In medicinal chemistry applications, the cyclopropyl group itself confers distinct properties including conformational restriction and enhanced metabolic stability relative to non-cyclopropyl analogs [2]; altering the ring substitution pattern changes the three-dimensional orientation of this group in the final molecule.

Positional isomer substitution may yield structurally distinct intermediates and alter downstream synthesis
Cyclopropyl group orientation changes with substitution pattern, affecting molecular recognition
Incorrect isomer use may not satisfy patent-specific structural requirements

5-(Cyclopropylmethoxy)-2-methylaniline: Evidence & Comparison


Commercial Purity Specifications

The compound is available from commercial vendors with documented purity specifications that inform procurement decisions. Leyan lists purity at 98% for this compound (Catalog No. 2218620) , while CheMenu specifies 95%+ (Catalog No. CM762768) . Both vendors provide the identical CAS number 1369815-96-2 and molecular weight of 177.25 g/mol.

Purity Specification
Specification review
98% (Leyan) / 95%+ (CheMenu)
Informs procurement for purity-sensitive coupling reactions
Vendor QC data; verify per lot
Purity Analysis Quality Control Synthetic Intermediate

Positional Isomer Comparison

5-(Cyclopropylmethoxy)-2-methylaniline (CAS 1369815-96-2) bears the cyclopropylmethoxy group at the 5-position (meta to amine) and methyl at the 2-position (ortho to amine). Closely related positional isomers include 3-(Cyclopropylmethoxy)-5-methylaniline (cyclopropylmethoxy meta to amine, methyl meta to amine), 4-(Cyclopropylmethoxy)-2-methylaniline (CAS 1155913-25-9; cyclopropylmethoxy para to amine), and 2-(Cyclopropylmethoxy)-5-methylaniline (CAS 1094717-64-2; cyclopropylmethoxy ortho to amine) . Each isomer presents a distinct substitution pattern that determines the regioelectronic properties of the aniline nitrogen and the accessibility of ring positions for further functionalization. No direct comparative biological or reactivity data are available for these isomers.

Isomer Comparison
Context-dependent
5,2-substitution vs. 3,5-, 4,2-, 2,5- isomers
Substitution pattern dictates regioelectronic properties
No direct reactivity data available
Regioisomerism Positional Isomers Structure-Activity Relationship

MEK Kinase Inhibitor Scaffolds

Compounds bearing cyclopropylmethoxy groups attached to substituted aniline cores are established pharmacophoric elements in potent MEK1/2 kinase inhibitors. For example, PD 198306 (CAS 212631-61-3), which contains an N-(cyclopropylmethoxy)-3,4,5-trifluoro-2-(4-iodo-2-methylanilino)benzamide structure, inhibits isolated MEK1 enzyme at 8 nM (IC50) and shows >125-fold selectivity over ERK (IC50 >1 µM), c-Src (>4 µM), and PI3Kγ (>10 µM) [1]. Similarly, US9540396 describes compounds featuring n-(cyclopropylmethoxy)-substituted furopyridine carboxamides with MEK1 IC50 values of 100 nM [2].

Kinase Scaffold Context
Class-level
PD 198306: MEK1 IC50 8 nM; >125-fold selectivity
Illustrates pharmacophoric potential of cyclopropylmethoxy motif
No direct data for target compound; class-level inference
MEK Inhibition Kinase Inhibitors Cyclopropyl Pharmacophore

Physicochemical Properties

Vendor-supplied calculated physicochemical parameters for 5-(Cyclopropylmethoxy)-2-methylaniline include LogP = 2.36602 and TPSA (Topological Polar Surface Area) = 35.25 Ų, with 1 hydrogen bond donor and 2 hydrogen bond acceptors, and 3 rotatable bonds .

Calculated Properties
Data to verify
LogP 2.37 / TPSA 35.25 Ų
Predicted values support membrane permeability assessment
In silico vendor estimates; experimental validation needed
Lipophilicity Physicochemical Properties Drug-likeness

5-(Cyclopropylmethoxy)-2-methylaniline Applications


MEK1/2 Kinase Inhibitor Scaffold Synthesis

This compound serves as a building block for constructing kinase inhibitor candidates containing cyclopropylmethoxy-substituted aniline pharmacophores. Class-level evidence demonstrates that structurally related compounds (e.g., PD 198306 with MEK1 IC50 = 8 nM) achieve nanomolar potency and >125-fold selectivity in kinase inhibition [1][2]. The 5,2-substitution pattern of this specific isomer may be required to achieve proper binding geometry in proprietary MEK inhibitor scaffolds [3].

Precise 5,2-Substitution Pattern for Synthetic Routes

Researchers executing patented or published synthetic protocols that specify the 5-cyclopropylmethoxy-2-methylaniline regioisomer must use this exact compound (CAS 1369815-96-2) rather than positional isomers such as 3-(Cyclopropylmethoxy)-5-methylaniline or 4-(Cyclopropylmethoxy)-2-methylaniline (CAS 1155913-25-9). Substitution with an incorrect isomer would yield a structurally distinct intermediate that diverges in subsequent steps and would not produce the intended final compound [1].

Drug-like Properties for Lead Optimization

This intermediate offers a calculated LogP of 2.36602 and TPSA of 35.25 Ų, placing it within favorable drug-like property ranges [1]. When incorporated into lead compounds, the cyclopropyl group contributes to enhanced metabolic stability and conformational restriction compared to non-cyclopropyl analogs [2]. These properties support applications in CNS drug discovery programs where balanced lipophilicity and membrane permeability are critical design parameters.

Research-Grade Building Block Procurement

For synthetic applications requiring defined purity thresholds, the compound is commercially available with documented specifications of 98% (Leyan Catalog No. 2218620) or 95%+ (CheMenu Catalog No. CM762768) [1][2]. Procurement decisions can be based on specific purity requirements for sensitive downstream reactions such as amide coupling or Buchwald-Hartwig amination where amine quality affects yield and reproducibility.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold synthesis
Cyclopropylmethoxy aniline motif
Binding geometry and scaffold compatibility
Regioisomer-specific synthetic routes
5,2-substitution pattern identity
Synthetic route fidelity and patent compliance
Lead optimization research
Moderate lipophilicity and low TPSA
Membrane permeability and CNS drug-like assessment
Research-grade procurement
Documented purity specifications
Reaction yield and reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


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